Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl
Brand Name: Vulcanchem
CAS No.: 1049976-06-8
VCID: VC3391162
InChI: InChI=1S/C12H15NO2.ClH/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m1./s1
SMILES: CC1=CC(=CC=C1)C2CNCC2C(=O)O.Cl
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.71 g/mol

Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl

CAS No.: 1049976-06-8

Cat. No.: VC3391162

Molecular Formula: C12H16ClNO2

Molecular Weight: 241.71 g/mol

* For research use only. Not for human or veterinary use.

Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl - 1049976-06-8

Specification

CAS No. 1049976-06-8
Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
IUPAC Name (3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C12H15NO2.ClH/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m1./s1
Standard InChI Key POLHJHNHHYTABE-DHXVBOOMSA-N
Isomeric SMILES CC1=CC(=CC=C1)[C@H]2CNC[C@@H]2C(=O)O.Cl
SMILES CC1=CC(=CC=C1)C2CNCC2C(=O)O.Cl
Canonical SMILES CC1=CC(=CC=C1)C2CNCC2C(=O)O.Cl

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl is known by several synonyms in scientific literature and commercial catalogs. The compound's systematic IUPAC name is (3S,4R)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride . This nomenclature specifically identifies the stereochemical configuration at the 3 and 4 positions of the pyrrolidine ring.

The compound is primarily identified by the following registry numbers and identifiers:

Identifier TypeValue
CAS Number (primary)1049976-06-8
Alternative CAS Numbers1049727-99-2, 2103401-57-4
MDL NumberMFCD06659270
InChIInChI=1S/C12H15NO2.ClH/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1
InChIKeyPOLHJHNHHYTABE-VZXYPILPSA-N

Structural Features

The molecule consists of a pyrrolidine ring with a carboxylic acid group at the 3-position and a m-tolyl (3-methylphenyl) group at the 4-position. The "trans" designation indicates that these substituents are on opposite sides of the pyrrolidine ring plane. The compound exists as a hydrochloride salt, which affects its solubility and other physical properties.

The stereochemical configuration is specifically defined as (3S,4R), indicating the absolute configuration at these chiral centers . The molecular structure comprises:

  • A five-membered pyrrolidine ring with a secondary amine

  • A carboxylic acid functional group

  • A meta-substituted toluene ring (m-tolyl group)

  • Hydrochloride salt formation at the nitrogen atom

Physical and Chemical Properties

Basic Properties

Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl exhibits distinctive physical and chemical properties that are important for its handling, storage, and applications in synthesis.

PropertyValueSource
Molecular FormulaC12H16ClNO2 (salt form)
Base FormulaC12H15NO2 (free base)
Molecular Weight241.71 g/mol (salt form)
Base Molecular Weight205.25 g/mol (free base)
Physical StateSolid (at standard conditions)
StereochemistryTrans configuration, (3S,4R)

The difference in reported molecular weights (241.71 vs. 205.25 g/mol) is attributable to whether the hydrochloride salt is included in the calculation. The free base has a molecular weight of 205.25 g/mol, while the hydrochloride salt adds approximately 36.46 g/mol, resulting in the total 241.71 g/mol .

Spectroscopic Properties

While specific spectroscopic data is limited in the available sources, the compound can be characterized using standard analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass Spectrometry (MS)

  • X-ray crystallography (for solid-state structure)

These methods would confirm the trans configuration and provide detailed structural information about the compound.

ClassificationDescription
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P280-P301+P312-P302+P352-P305+P351+P338

The hazard statements indicate that the compound is:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

SupplierLocationContact Information
TRCNot specifiedProduct number: B400430
AK ScientificNot specifiedProduct number: 7806AH
American Custom Chemicals CorporationUnited StatesProduct code: CCH0000186
Alchem Pharmtech, Inc.United StatesTel: 8485655694
BOC SciencesUnited StatesTel: 16314854226
Nextpeptide IncChinaTel: +86-0571-81612335
Amadis Chemical Company LimitedChinaTel: 571-89925085
Chembest Research Laboratories LimitedChinaTel: +86-21-20908456
NINGBO INNO PHARMCHEM CO.,LTD.ChinaTel: 86-574-27787657
Shanghai GL Peptide Ltd.ChinaTel: +86-21-61263340
Binhai gill polypeptide co. LTDChinaTel: 021-61263389

This diversity of suppliers indicates the compound's commercial relevance in chemical research and synthesis applications .

SupplierProduct DescriptionQuantityPrice (USD)Updated Date
TRCtrans-4-(3-Methylphenyl)pyrrolidine-3-carboxylicAcid10mg$452021-12-16
AK Scientifictrans-4-(m-Tolyl)pyrrolidine-3-carboxylicacidhydrochloride250mg$2252021-12-16
American Custom ChemicalsTRANS-4-M-TOLYLPYRROLIDINE-3-CARBOXYLIC ACID 95.00%1g$1,033.732021-12-16
American Custom ChemicalsTRANS-4-M-TOLYLPYRROLIDINE-3-CARBOXYLIC ACID 95.00%5g$1,899.982021-12-16
American Custom ChemicalsTRANS-4-M-TOLYLPYRROLIDINE-3-CARBOXYLIC ACID 95.00%25g$3,805.732021-12-16

This pricing structure reflects the specialized nature of the compound and its likely use in research applications rather than bulk industrial processes. The cost per gram decreases significantly with larger quantities, following typical chemical supply economics .

Synthetic Routes and Preparation

Stereochemical Considerations

The (3S,4R) stereochemistry is a critical aspect of this compound. The trans configuration refers to the relative positions of the carboxylic acid and m-tolyl groups on the pyrrolidine ring, while the absolute stereochemistry (3S,4R) defines the specific three-dimensional arrangement of these groups. Modern synthetic approaches would likely employ chiral catalysts or chiral auxiliaries to achieve this specific stereochemical outcome.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator